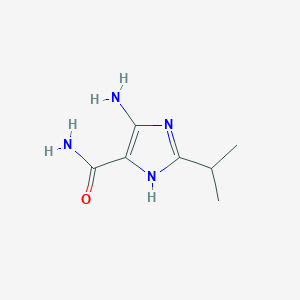

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide

説明

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide is a chemical compound with the molecular formula C7H12N4O It is a derivative of imidazole, a five-membered ring containing nitrogen atoms at positions 1 and 3

特性

IUPAC Name |

4-amino-2-propan-2-yl-1H-imidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-3(2)7-10-4(6(9)12)5(8)11-7/h3H,8H2,1-2H3,(H2,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQLQQHDKJCDIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=C(N1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458649 | |

| Record name | 5-AMINO-2-ISOPROPYL-1H-IMIDAZOLE-4-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227078-19-5 | |

| Record name | 5-AMINO-2-ISOPROPYL-1H-IMIDAZOLE-4-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Key Steps

-

- The resulting 2-isopropyl-4,5-dicyanoimidazole is hydrolyzed under alkaline conditions (e.g., NaOH) to yield 5-amino-2-isopropyl-1H-imidazole-4-carboxamide.

| Reagent/Condition | Purpose | Reference |

|---|---|---|

| DAMN + HCl + isopropylamidine | Cyclization precursor formation | |

| NH₃ in ethanol, 5°C | Cyclization to imidazole core | |

| NaOH (aqueous) | Hydrolysis of nitrile to carboxamide |

Hofmann Rearrangement of Cyanocarboxamide Precursors

A second route involves Hofmann rearrangement of 4-cyano-5-aminoimidazole derivatives. While this method is documented for unsubstituted compounds, adaptation for the 2-isopropyl variant may require modification.

Key Steps

Synthesis of 4-Cyano-5-Aminoimidazole Precursor :

- 4,5-Dicyanoimidazole (with 2-isopropyl group) undergoes selective hydrolysis in alkaline media to form 4-cyano-5-aminoimidazole-2-isopropylcarboxamide.

-

- Treatment with bromine or other halogens under basic conditions rearranges the cyano group to an amine, yielding the desired this compound.

| Reagent/Condition | Purpose | Reference |

|---|---|---|

| NaOH (aqueous, 2.33 N) | Hydrolysis of dicyanoimidazole | |

| Br₂ + NaOH, 70–75°C | Hofmann rearrangement |

Condensation Reactions

Condensation of α-cyanoacetamides with alkylamidines or azides under microwave-assisted conditions has been employed for imidazole synthesis.

Key Steps

-

- α-Cyanoacetamide derivatives react with isopropylamidine in the presence of a base (e.g., NaOH) under microwave irradiation.

-

- Formation of the imidazole ring via intramolecular cyclization and elimination of HCN.

| Reagent/Condition | Purpose | Reference |

|---|---|---|

| α-Cyanoacetamide + isopropylamidine | Cyclization precursor formation | |

| NaOH + microwave heating | Cyclization to imidazole |

Key Challenges and Optimization

- Regioselectivity : Ensuring the isopropyl group attaches to the 2-position requires careful control of reaction conditions.

- Yield : Hydrolysis and Hofmann rearrangement steps may suffer from low yields (e.g., 21% in), necessitating purification via column chromatography or crystallization.

- Purity : Acid-base extraction and filtration are critical to isolate high-purity product.

化学反応の分析

Types of Reactions

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

Substitution: Various nucleophiles such as halides, alkoxides, or amines; reactions may require catalysts or specific conditions like elevated temperatures or pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce amine-substituted imidazoles.

科学的研究の応用

Pharmaceutical Development

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide serves as a key intermediate in the synthesis of pharmaceuticals targeting metabolic disorders. Its unique structure allows for modifications that enhance drug efficacy and specificity. Research indicates that compounds derived from this imidazole derivative have shown potential in treating conditions such as diabetes and cardiovascular diseases due to their ability to modulate enzyme activity involved in metabolic pathways .

Case Study: Anticancer Activity

In studies evaluating anticancer properties, derivatives of this compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a synthesized compound exhibited an IC50 value of 15.67 µM against C6 glioma cells and 58.33 µM against HepG2 liver cancer cells, indicating its potential as an anticancer agent .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 20g | C6 | 15.67 ± 2.52 |

| HepG2 | 58.33 ± 2.89 | |

| Cisplatin | C6 | 23.0 ± 1.73 |

| HepG2 | 46.67 ± 7.64 |

Biochemical Research

This compound is utilized in biochemical research to investigate enzyme activity and protein interactions . Its role as a biochemical probe allows researchers to gain insights into cellular processes and identify potential therapeutic targets for drug development .

Example: Enzyme Inhibition Studies

Studies have shown that derivatives can selectively inhibit enzymes involved in critical metabolic pathways, thus providing a basis for developing new therapeutics aimed at specific diseases.

Agricultural Chemistry

In agricultural chemistry, this compound is explored for its potential in developing agrochemicals , including herbicides and fungicides. Its effectiveness in improving crop yield and resistance to pests has been documented, making it a candidate for sustainable agricultural practices .

Case Study: Herbicide Development

Research has indicated that formulations containing this compound exhibit enhanced herbicidal activity compared to traditional agents, leading to increased crop productivity while minimizing environmental impact.

Material Science

The compound is also applied in the field of material science , particularly in the formulation of advanced materials such as coatings and polymers. The unique chemical properties of this imidazole derivative contribute to improved durability and performance of materials used in various industrial applications .

Example: Coating Formulations

Studies demonstrate that incorporating this compound into polymer matrices enhances mechanical strength and thermal stability, making it suitable for high-performance applications.

Diagnostic Tools

Emerging research suggests that this compound may play a role in the development of diagnostic assays , particularly for detecting specific biomarkers in medical testing. Its ability to form stable complexes with biomolecules enhances the accuracy and reliability of diagnostic tests .

Case Study: Biomarker Detection

Recent studies have explored the use of derivatives in assays designed to detect biomarkers associated with diseases such as cancer, improving early detection rates and patient outcomes.

作用機序

The mechanism of action of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, thereby modulating biochemical processes within cells. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and affecting downstream signaling pathways.

類似化合物との比較

Similar Compounds

5-Amino-4-imidazolecarboxamide: Another imidazole derivative with similar chemical properties and applications.

5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR): A related compound used in metabolic research and known for its role in activating AMP-activated protein kinase (AMPK).

Uniqueness

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group at the 2-position enhances its stability and reactivity compared to other imidazole derivatives.

生物活性

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide (commonly referred to as AICAR) is a compound with significant biological activity, particularly in the modulation of metabolic pathways through its interaction with AMP-activated protein kinase (AMPK). This article synthesizes existing research findings, case studies, and biochemical data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 168.2 g/mol. The compound features an imidazole ring, which is essential for its biological activity, particularly in mimicking adenosine monophosphate (AMP) and activating AMPK pathways .

Target Interaction

The primary mechanism of action for this compound involves its activation of AMPK, a crucial regulator of cellular energy homeostasis. By mimicking AMP, it promotes the phosphorylation of downstream targets involved in various metabolic processes.

Biochemical Pathways

The compound is involved in several key biochemical pathways:

- Energy Metabolism : Activation of AMPK leads to enhanced glucose uptake and fatty acid oxidation, thereby improving energy metabolism in cells.

- Cell Signaling : It influences signaling pathways that govern cell growth and apoptosis, making it a potential candidate for cancer research.

Cellular Effects

Research indicates that this compound affects various cellular processes:

- Activation of AMPK : This activation has been shown to enhance energy metabolism at low doses in animal models.

- Gene Expression Modulation : The compound can alter the expression levels of genes involved in metabolic regulation.

Therapeutic Potential

This compound has been explored for its therapeutic potential in various fields:

- Cardiovascular Health : It has been studied for its protective effects against cardiac ischemic injury due to its role in enhancing metabolic pathways.

- Cancer Treatment : The modulation of AMPK activity suggests potential applications in cancer therapy by inhibiting tumor growth through energy deprivation mechanisms.

Animal Models

In studies involving animal models, varying dosages of this compound have yielded different effects on metabolic parameters:

- At low doses, significant activation of AMPK was observed, leading to increased glucose uptake and improved metabolic profiles .

Comparative Studies

Comparative studies with similar compounds have highlighted the unique properties of this compound:

| Compound | Activation of AMPK | Therapeutic Applications |

|---|---|---|

| 5-Aminoimidazole-4-carboxamide (AICAR) | Yes | Cardiovascular protection |

| 5-Amino-1,2,3-triazole-4-carboxamide | Moderate | Antiparasitic properties |

| 5-Aminoimidazole | Low | Limited metabolic effects |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide, and what critical parameters influence yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions between aminocarboxamide precursors and isopropyl-substituted reagents. Key parameters include reaction temperature (optimized between 60–80°C), pH control (neutral to mildly acidic), and catalytic agents (e.g., acetic acid or sodium acetate). For example, analogous imidazole derivatives are synthesized using thiourea and arylthiourea under reflux conditions in acetic acid . Yield improvements often require iterative optimization of stoichiometry and solvent selection (e.g., DMF or ethanol).

Q. How is the compound structurally characterized to confirm regiochemistry and substituent orientation?

- Methodological Answer : X-ray crystallography (XRD) is the gold standard for unambiguous structural confirmation, as demonstrated for the related compound 5-Amino-1-(2',3'-O-isopropylidene-D-ribityl)-1H-imidazole-4-carboxamide, which resolved substituent positions and hydrogen-bonding networks . Complementary techniques include H/C NMR for functional group analysis (e.g., distinguishing NH and isopropyl protons) and FT-IR for identifying carboxamide C=O stretches (~1650 cm).

Q. What analytical techniques are recommended for assessing purity and stability in research settings?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is preferred for purity assessment, using reverse-phase C18 columns and acetonitrile/water gradients. Thin-layer chromatography (TLC) on silica gel (ethyl acetate:hexane, 1:1) provides rapid purity checks. Stability studies should monitor degradation under accelerated conditions (e.g., 40°C/75% RH) using mass spectrometry (LC-MS) to detect hydrolysis or oxidation byproducts .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or skin contact. Store in glass containers at 2–8°C under inert gas (argon/nitrogen) to prevent moisture absorption. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Q. How does the compound’s solubility profile influence experimental design in biological assays?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). For cell-based assays, prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity). Solubility can be enhanced via co-solvents (e.g., PEG-400) or pH adjustment (e.g., buffered saline at pH 6.5–7.5) .

Advanced Research Questions

Q. How can researchers optimize synthetic conditions to mitigate low yields or byproduct formation?

- Methodological Answer : Employ design-of-experiments (DoE) approaches to test variables like temperature, catalyst loading, and reaction time. For example, microwave-assisted synthesis reduces reaction times and minimizes side reactions in imidazole derivatives. Use LC-MS to identify byproducts (e.g., dimerization products) and adjust protecting groups (e.g., tert-butoxycarbonyl) to block reactive sites .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to targets like histidine biosynthesis enzymes. The compound’s imidazole core may act as a zinc-binding group in metalloenzyme inhibition. Validate predictions with isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) .

Q. How can contradictory reports on bioactivity (e.g., enzyme inhibition vs. activation) be resolved?

- Methodological Answer : Conduct comparative assays under standardized conditions (pH, temperature, cofactors). For example, discrepancies in AICAR (a structural analog) activity were resolved by controlling adenosine kinase expression levels in cell models. Use orthogonal assays (e.g., fluorogenic substrates vs. radiolabeled tracers) to confirm mechanism .

Q. What strategies validate the compound’s role in metabolic pathways (e.g., histidine biosynthesis)?

- Methodological Answer : Isotopic labeling (e.g., C-carboxamide) tracks incorporation into pathway intermediates via NMR or mass spectrometry. Knockout studies in microbial models (e.g., E. coli hisA mutants) can confirm enzymatic substrate specificity. Compare growth phenotypes with/without histidine supplementation .

Q. How do structural modifications (e.g., isopropyl vs. methyl substituents) alter physicochemical and biological properties?

- Methodological Answer : Synthesize analogs (e.g., 5-Amino-2-methyl-1H-imidazole-4-carboxamide) and compare logP (octanol-water partition), solubility, and bioactivity. The isopropyl group enhances lipophilicity, improving membrane permeability in cell uptake assays. Use QSAR models to correlate substituent effects with IC values in target inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。